molecular formula C17H15ClN2O3 B2466397 (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 301194-62-7

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2466397
CAS No.: 301194-62-7
M. Wt: 330.77
InChI Key: CPXRYCPQATWSTH-RMKNXTFCSA-N
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Description

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Linkage: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl ethylamine derivative, which can be synthesized through halogenation reactions.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro group can yield an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(4-bromophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-N-[2-(4-methylphenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-7-4-13(5-8-15)10-11-19-17(21)9-6-14-2-1-3-16(12-14)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXRYCPQATWSTH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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